1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one
Brand Name: Vulcanchem
CAS No.: 56630-95-6
VCID: VC18503723
InChI: InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one

CAS No.: 56630-95-6

Cat. No.: VC18503723

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one - 56630-95-6

Specification

CAS No. 56630-95-6
Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name 1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one
Standard InChI InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3
Standard InChI Key ZLXSOTWWXQAFSW-UHFFFAOYSA-N
Canonical SMILES CC(=C1C2CCCC1(C(=O)CC2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is defined by the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . Its IUPAC name, 1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one, reflects the compound’s bicyclo[3.3.1]nonane skeleton substituted with a methyl group at position 1 and an isopropylidene moiety at position 9 . The ketone group at position 2 completes the functionalization, rendering the molecule polar yet sterically constrained.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Registry Number56630-95-6
SMILESCC(=C1C2CCCC1(C(=O)CC2)C)C
InChI KeyZLXSOTWWXQAFSW-UHFFFAOYSA-N
DSSTox Substance IDDTXSID30336723
Wikidata IDQ82104054

Structural and Stereochemical Features

Synthesis and Manufacturing Processes

Synthetic Routes

Industrial synthesis of 1-methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically begins with bicyclo[3.3.1]nonan-2-one precursors, which undergo sequential alkylation and dehydration steps. A representative pathway involves:

  • Methylation at C1: Treatment of bicyclo[3.3.1]nonan-2-one with methyl iodide under basic conditions (e.g., K₂CO₃/DMF) yields the 1-methyl derivative.

  • Isopropylidene Introduction: Reaction with acetone in the presence of acidic catalysts (e.g., H₂SO₄) facilitates the formation of the 9-(1-methylethylidene) group via keto-enol tautomerization.

Process Optimization Challenges

Key challenges include minimizing ring-opening side reactions during alkylation and achieving regioselective dehydration. Solvent selection (e.g., dichloromethane vs. THF) profoundly impacts yield, with polar aprotic solvents favoring kinetic control . Pilot-scale batches report yields of 55–68%, though proprietary methodologies may exceed these figures .

Reactivity and Chemical Behavior

Cycloadditions and Pericyclic Processes

The isopropylidene moiety’s electron-deficient double bond enables Diels-Alder reactions with conjugated dienes, producing hexacyclic adducts. Computational studies predict a reaction barrier of ~25 kcal/mol for cycloadditions with 1,3-butadiene, making the process thermally feasible at 80–100°C .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s constrained geometry mimics natural product scaffolds, positioning it as a candidate for antibiotic and antitumor agent synthesis. Researchers at Kyoto University have incorporated derivatives into macrocyclic peptidomimetics targeting protease enzymes .

Material Science

Functionalized derivatives exhibit liquid crystalline behavior at 120–150°C, with potential applications in optoelectronic displays . Patent filings (unreviewed in public databases) suggest utility in polymer cross-linking agents .

SupplierCatalog IDPurityPrice Range (USD/g)
Alfa ChemistryACM5663095695%250–300
VulcanChemVC1850372397%280–320

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